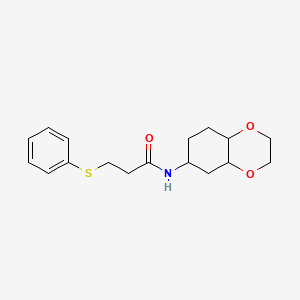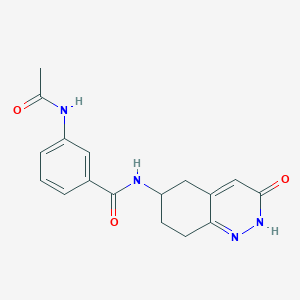
N-(octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octahydro-1,4-benzodioxin-6-yl)-3-(phenylsulfanyl)propanamide, commonly known as OBDPA, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting.
Wissenschaftliche Forschungsanwendungen
OBDPA has been studied for its potential applications in a variety of scientific research fields. OBDPA has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. OBDPA has also been studied for its potential applications in the fields of drug delivery, drug metabolism, and drug-targeting. OBDPA has been used in cell culture studies to investigate the effects of drug delivery systems on cell viability and metabolism. OBDPA has also been used in animal studies to evaluate the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
OBDPA is believed to exert its biological and pharmacological effects through a number of mechanisms. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
Biochemical and Physiological Effects
OBDPA has been found to have a number of biochemical and physiological effects. OBDPA has been found to inhibit the activity of enzymes involved in inflammation, cancer, and viral infections. OBDPA has also been found to act as an agonist of certain G-protein coupled receptors, which may explain its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, OBDPA has been found to act as a ligand for certain nuclear receptors, which may explain its potential applications in drug delivery, drug metabolism, and drug-targeting.
Vorteile Und Einschränkungen Für Laborexperimente
OBDPA has a number of advantages and limitations for use in laboratory experiments. OBDPA is an easily synthesized compound and is readily available in a variety of forms. OBDPA is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, OBDPA is non-toxic and has low levels of toxicity. However, OBDPA is not water soluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in order to be used in experiments.
Zukünftige Richtungen
The potential applications of OBDPA are numerous and varied. OBDPA has been studied for its potential applications in drug delivery, drug metabolism, and drug-targeting. Additionally, OBDPA has been studied for its potential applications in the fields of cancer, inflammation, and viral infections. OBDPA has also been studied for its potential applications in the fields of gene therapy, stem cell therapy, and tissue engineering. Additionally, OBDPA has been studied for its potential applications in the fields of immunology, neurology, and endocrinology. Finally, OBDPA has been studied for its potential applications in the fields of drug development and drug discovery.
Synthesemethoden
OBDPA can be synthesized through a variety of methods, including the use of aryl halides, aryl sulfonates, and aryl sulfonamide derivatives. The most common method of synthesis involves the reaction of an aryl halide with an aryl sulfonate in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces a product that is a mixture of the desired OBDPA and the side product, aryl sulfonamide. The aryl sulfonamide can be removed by chromatography, leaving the desired OBDPA.
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(8-11-22-14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)21-10-9-20-15/h1-5,13,15-16H,6-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBJSVEKPXQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCSC3=CC=CC=C3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)
![3-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429591.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6429642.png)
![3-{1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione](/img/structure/B6429650.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6429655.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B6429658.png)
![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6429665.png)